molecular formula C10H6F15I B2848091 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane CAS No. 25291-12-7

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane

Cat. No.: B2848091
CAS No.: 25291-12-7
M. Wt: 538.039
InChI Key: NUNKCHDMLFIONG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of perfluorodecane with iodine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and biocompatibility .

Industry: Industrially, this compound is used in the production of specialty materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for applications requiring high chemical resistance and stability .

Mechanism of Action

The mechanism of action of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is primarily related to its ability to undergo substitution and elimination reactions. The perfluoroalkyl group imparts high stability and resistance to degradation, making it effective in various chemical processes. The iodine atom serves as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is unique due to its specific structure, which includes a higher degree of fluorination and the presence of an iodine atom. This structure imparts distinct chemical properties, such as higher stability and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F15I/c1-3(26)2-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNKCHDMLFIONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880235
Record name 1-(Perfluoroheptyl)-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25291-12-7
Record name 1-(Perfluoroheptyl)-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25291-12-7
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